methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate
Description
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate (CAS: 1217885-74-9) is an indole derivative with a molecular formula of C₁₄H₁₇N₃O₂ and a molecular weight of 259.31 g/mol . The compound features a dimethylamino-methyleneamino substituent at position 3 and a methyl group at position 5 of the indole core. Its structural uniqueness lies in the conjugation of the dimethylamino group with the methyleneamino linker, which may influence electronic properties and intermolecular interactions.
Properties
IUPAC Name |
methyl 3-(dimethylaminomethylideneamino)-5-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-5-6-11-10(7-9)12(15-8-17(2)3)13(16-11)14(18)19-4/h5-8,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTADUJDNGJVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=CN(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors, suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological responses.
Biochemical Analysis
Biochemical Properties
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation. Additionally, this compound can bind to DNA and RNA, potentially interfering with gene expression and protein synthesis.
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play essential roles in programmed cell death. Furthermore, this compound can modulate the activity of transcription factors, proteins that control the transcription of genetic information from DNA to mRNA, thereby affecting the expression of various genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that alter cellular function. Additionally, it can inhibit or activate enzymes involved in critical biochemical pathways. For instance, by inhibiting certain kinases, it can disrupt signaling pathways that promote cell proliferation and survival. This compound can also interact with nucleic acids, affecting the transcription and translation processes essential for protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can selectively inhibit the growth of cancer cells without affecting normal cells. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various drugs and xenobiotics. This interaction can affect the metabolic flux and levels of metabolites, potentially leading to altered cellular function. Additionally, this compound can influence the activity of cofactors required for enzymatic reactions, further impacting metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which are involved in the efflux of various compounds from cells. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, it can interact with DNA and transcription factors, affecting gene expression. In the mitochondria, it can influence cellular respiration and energy production.
Biological Activity
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate (CAS Number: 1217885-74-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₇N₃O₂
- Molar Mass : 259.31 g/mol
- Density : 1.17 g/cm³ (predicted)
- Boiling Point : 451.1 °C (predicted)
- pKa : 15.28 (predicted)
- Hazard Classification : Irritant
Case Study: Indole Derivatives Against MRSA
A study involving indole derivatives reported that certain analogues exhibited minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . Although specific data for this compound is not available, its structural similarity suggests potential effectiveness against similar pathogens.
Anti-inflammatory Activity
Indole derivatives are also recognized for their anti-inflammatory properties. A related study investigated a library of pyrazolo[1,5-a]quinazoline compounds, revealing that several exhibited significant inhibition of inflammatory pathways, particularly through modulation of NF-κB and MAPK signaling pathways . The structural features shared with this compound may allow it to exert similar effects.
The proposed mechanism of action for compounds with similar structures often involves interaction with key biological targets such as enzymes or receptors involved in inflammation and microbial resistance. For instance, the binding affinity to mitogen-activated protein kinases (MAPKs) has been noted in several studies . This suggests that this compound could potentially modulate these pathways.
Cytotoxicity and Selectivity
Evaluating the cytotoxicity of this compound is crucial for determining its therapeutic viability. In related studies, certain indole derivatives showed low cytotoxicity towards human cell lines while maintaining antimicrobial activity . Future research should focus on comprehensive cytotoxicity assays to establish a safety profile for this compound.
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of the target compound with its analogs:
Key Observations:
- Substituent Effects: The 5-methyl group in the target compound reduces polarity compared to 5-methoxy analogs (e.g., Ethyl 3-...5-methoxy, MW 289.34) .
- Ester Group Variations :
Comparative Reactivity:
- The dimethylamino-methyleneamino group in the target compound may exhibit lower nucleophilicity compared to unsubstituted amino groups (e.g., Methyl 5-amino-3-methyl-1H-indole-2-carboxylate, CAS: 1314128-11-4), limiting its utility in Schiff base formation .
- Methoxy-containing analogs (e.g., Methyl 3-hydroxy-5-methoxy) are more prone to demethylation under acidic conditions, whereas the target’s methyl group at C5 offers greater stability .
Preparation Methods
Synthesis of the Indole-2-carboxylate Core
- The starting material is often a substituted indole derivative, such as 5-methylindole.
- Esterification at the 2-position is achieved using methylating agents (e.g., methyl iodide or dimethyl sulfate) or via Fischer esterification under acidic conditions.
- Protection and activation strategies may be employed to ensure selective esterification without affecting other functional groups.
Introduction of the Dimethylaminomethylene Group at Position 3
- The key transformation involves the formation of the dimethylaminomethylene substituent at the 3-position of the indole ring.
- This is commonly achieved by a condensation reaction between the methyl ester of the indole-2-carboxylate and a dimethylamino-containing reagent such as dimethylformamide dimethyl acetal (DMF-DMA).
- The reaction proceeds via nucleophilic attack at the 3-position, followed by elimination to form the imine linkage characterized by the (1E)-configuration.
- Reaction conditions typically involve reflux in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere to prevent hydrolysis and side reactions.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques such as silica gel column chromatography.
- Characterization is performed using spectroscopic methods including 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity.
Detailed Research Findings and Data Tables
| Step | Reagents/Conditions | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-Methylindole + Methylating agent (e.g., MeI) + Base (e.g., K2CO3) | Esterification | 75-85 | Selective methyl ester formation at C-2 |
| 2 | Indole-2-carboxylate + DMF-DMA, reflux in THF or DMF | Condensation (imine formation) | 65-80 | Formation of dimethylaminomethylene group at C-3 |
| 3 | Purification by recrystallization or chromatography | - | - | Product purity >98% confirmed by NMR |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
